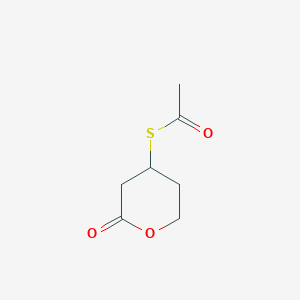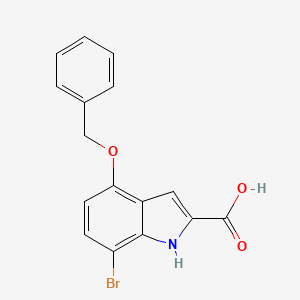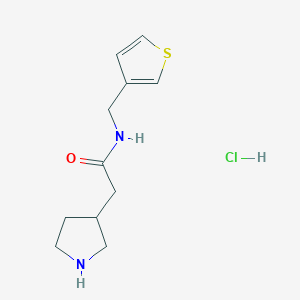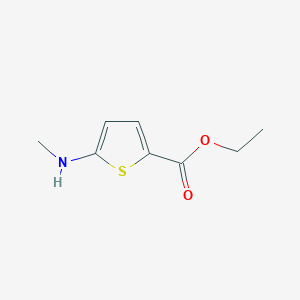![molecular formula C10H12N2O B13515130 Imidazo[1,2-a]pyridine-3-propanol CAS No. 400037-32-3](/img/structure/B13515130.png)
Imidazo[1,2-a]pyridine-3-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine-3-propanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological and pharmaceutical activities, including antiviral, antifungal, and antitumor properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-propanol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . This process often requires acidic or basic conditions and can be catalyzed by transition metals or other catalysts.
Another approach involves multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product . This method is advantageous due to its efficiency and the ability to generate diverse compounds in a single step.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyridine-3-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine-3-propanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine-3-propanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to imidazo[1,2-a]pyridine-3-propanol include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyridine-3-carboxamides and imidazo[1,2-a]pyridine-3-yl-2-propanol .
Uniqueness
This compound is unique due to its specific structural features and the presence of the propanol group, which can influence its biological activity and pharmacokinetic properties . This uniqueness makes it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
400037-32-3 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-imidazo[1,2-a]pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-7-3-4-9-8-11-10-5-1-2-6-12(9)10/h1-2,5-6,8,13H,3-4,7H2 |
InChI-Schlüssel |
VYUCPNYRFYZFFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)



![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)


![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)



